molecular formula C7H5BrN2O2S2 B1678619 Qstatin CAS No. 902688-24-8

Qstatin

Cat. No. B1678619
CAS RN: 902688-24-8
M. Wt: 293.2 g/mol
InChI Key: MLRBBGFHILYDBK-UHFFFAOYSA-N
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Description

Qstatin is a potent and selective inhibitor of Vibrio QS . It affects Vibrio harveyi LuxR homologues, which are well-conserved master transcriptional regulators for QS in Vibrio species . Qstatin binds tightly to a putative ligand-binding pocket in SmcR, the LuxR homologue in V. vulnificus, and changes the flexibility of the protein, thereby altering its transcription regulatory activity .


Molecular Structure Analysis

Qstatin binds tightly to a putative ligand-binding pocket in SmcR, the LuxR homologue in V. vulnificus . This binding changes the flexibility of the protein, thereby altering its transcription regulatory activity .


Physical And Chemical Properties Analysis

Qstatin has a molecular formula of C7H5BrN2O2S2 and a molecular weight of 293.16 .

Scientific Research Applications

Quorum Sensing Inhibitor in Vibrio Species

Qstatin is a selective inhibitor of quorum sensing in Vibrio species . Quorum sensing (QS) is a bacterial cell-to-cell communication process that regulates pathogenesis, persistence, and survival in marine environments . Qstatin affects Vibrio harveyi LuxR homologues, the well-conserved master transcriptional regulators for QS in Vibrio species . It binds tightly to a putative ligand-binding pocket in SmcR, the LuxR homologue in V. vulnificus, and changes the flexibility of the protein, thereby altering its transcription regulatory activity .

Control of Virulence in Aquaculture

Qstatin has been found to attenuate QS-regulated phenotypes in various Vibrio species, including virulence against the brine shrimp (Artemia franciscana) . This suggests that Qstatin could be used as a sustainable antivibriosis agent in aquacultures .

Reduction of Kv1.3 Channel Activity

Qstatin has been studied for its potential to reduce the activity of voltage-gated potassium channels Kv1.3 . These channels are considered a potential new molecular target in several pathologies, including some cancer disorders and COVID-19 .

Induction of Apoptosis in Cancer Cells

The co-application of Qstatin with flavonoids has been found to induce apoptosis in cancer cells . This suggests that Qstatin could be used in combination with other compounds to increase the effectiveness and safety of cancer therapy .

Potential Use in Treating Bone Diseases

Statins, including Qstatin, are under scrutiny for potential applications in treating bone diseases . They have demonstrated efficacy in preventing osteoporosis and aiding in fracture and bone defect healing .

Potential Use in Cancer Therapy

Statins, including Qstatin, have demonstrated cytotoxic activity against various types of cancer, such as breast cancer, colon cancer, and leukemia . The co-application of statins with flavonoids has been found to reduce the viability of cancer cells .

Future Directions

The data revealing the structure of the SmcR-Qstatin complex should help in designing a more effective Vibrio QS inhibitor in the future . Qstatin may be a sustainable antivibriosis agent useful in aquacultures .

properties

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O2S2/c8-6-2-3-7(13-6)14(11,12)10-5-1-4-9-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRBBGFHILYDBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)S(=O)(=O)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Qstatin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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